molecular formula C9H8BrN3 B6226460 7-bromo-2-methylquinazolin-4-amine CAS No. 1432375-67-1

7-bromo-2-methylquinazolin-4-amine

Cat. No.: B6226460
CAS No.: 1432375-67-1
M. Wt: 238.1
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Description

7-bromo-2-methylquinazolin-4-amine is a chemical compound with the molecular formula C9H8BrN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazoline core substituted with a bromine atom at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methylquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinazolin-4-amine and bromine.

    Bromination: The bromination of 2-methylquinazolin-4-amine is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-methylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the substituent introduced. For example, substitution with an amine can yield 7-amino-2-methylquinazolin-4-amine, while substitution with a thiol can produce 7-mercapto-2-methylquinazolin-4-amine .

Mechanism of Action

The mechanism of action of 7-bromo-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-methylquinazolin-4-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse quinazoline derivatives .

Properties

CAS No.

1432375-67-1

Molecular Formula

C9H8BrN3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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